Cyclohexanesulfonyl fluoride, decafluoro(trifluoromethyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
It is a colorless liquid with low toxicity and high chemical and thermal stability . This compound is notable for its unique structure, which includes a cyclohexane ring substituted with sulfonyl fluoride and multiple fluorine atoms, making it highly stable and resistant to various chemical reactions .
Vorbereitungsmethoden
Cyclohexanesulfonyl fluoride, decafluoro(trifluoromethyl)- can be synthesized through the reaction of fluorinated cyclohexane derivatives. One common method involves the reaction of fluorinated cyclohexane sulfonyl fluoride with fluorinated cyclohexane sulfonyl chloride . The reaction conditions typically require a controlled environment with specific temperatures and pressures to ensure the desired product is obtained. Industrial production methods may involve large-scale synthesis using similar reaction pathways, with additional purification steps to achieve high purity .
Analyse Chemischer Reaktionen
This compound undergoes various chemical reactions, including substitution and addition reactions. Due to its high fluorine content, it is highly resistant to oxidation and reduction reactions. Common reagents used in these reactions include strong bases and nucleophiles, which can displace the sulfonyl fluoride group . Major products formed from these reactions depend on the specific reagents and conditions used, but they often include fluorinated derivatives with modified functional groups .
Wissenschaftliche Forschungsanwendungen
Cyclohexanesulfonyl fluoride, decafluoro(trifluoromethyl)- has a wide range of scientific research applications. In chemistry, it is used as a reagent for introducing fluorinated groups into organic molecules, which can enhance their stability and reactivity . In biology and medicine, it is studied for its potential use in drug development, particularly for designing molecules with improved pharmacokinetic properties . In the industry, it is utilized in the production of advanced materials, such as liquid crystals and dielectric materials, due to its unique electronic properties .
Wirkmechanismus
The mechanism by which cyclohexanesulfonyl fluoride, decafluoro(trifluoromethyl)- exerts its effects involves the interaction of its sulfonyl fluoride group with nucleophilic sites on target molecules . This interaction can lead to the formation of stable covalent bonds, modifying the structure and function of the target molecules. The molecular targets and pathways involved depend on the specific application, but they often include enzymes and proteins with nucleophilic active sites .
Vergleich Mit ähnlichen Verbindungen
Cyclohexanesulfonyl fluoride, decafluoro(trifluoromethyl)- can be compared with other fluorinated sulfonyl fluorides, such as perfluorobutanesulfonyl fluoride and perfluorohexanesulfonyl fluoride . These compounds share similar properties, such as high stability and resistance to chemical reactions, but differ in their molecular structures and specific applications. Cyclohexanesulfonyl fluoride, decafluoro(trifluoromethyl)- is unique due to its cyclohexane ring structure, which provides distinct electronic and steric properties .
Eigenschaften
CAS-Nummer |
68318-34-3 |
---|---|
Molekularformel |
C7F14O2S |
Molekulargewicht |
414.12 g/mol |
IUPAC-Name |
1,2,2,3,3,4,4,5,5,6-decafluoro-6-(trifluoromethyl)cyclohexane-1-sulfonyl fluoride |
InChI |
InChI=1S/C7F14O2S/c8-1(7(18,19)20)2(9,10)3(11,12)4(13,14)5(15,16)6(1,17)24(21,22)23 |
InChI-Schlüssel |
SLYWOXPMQGKVAU-UHFFFAOYSA-N |
Kanonische SMILES |
C1(C(C(C(C(C1(F)S(=O)(=O)F)(F)F)(F)F)(F)F)(F)F)(C(F)(F)F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.